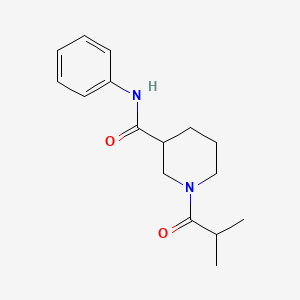![molecular formula C17H17N3O2 B7468155 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one, also known as MPEP, is a drug that acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the early 2000s and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and thus affect neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and cell types used. In general, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been found to reduce glutamate release, decrease neuronal excitability, and modulate synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects in some models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high selectivity and specificity for mGluR5, which allows researchers to study the role of this receptor in isolation from other glutamate receptors. However, one limitation of 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one is its relatively low potency, which can require higher concentrations to achieve the desired effects. Additionally, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one can have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one and mGluR5. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical trials. Another area of interest is the investigation of the role of mGluR5 in other physiological and pathological processes, such as learning and memory, autism spectrum disorders, and epilepsy. Finally, there is growing interest in the use of mGluR5 antagonists as potential therapeutics for various neuropsychiatric and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one involves several steps, starting with the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with 2-amino-4,6-dichloropyrido[1,2-a]pyrimidine in the presence of a base to yield 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, pain, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in these conditions.
Eigenschaften
IUPAC Name |
2-[2-(3-methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-5-4-6-14(11-13)22-10-8-18-15-12-17(21)20-9-3-2-7-16(20)19-15/h2-7,9,11-12,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQFUSZQABWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)